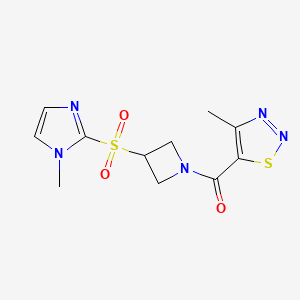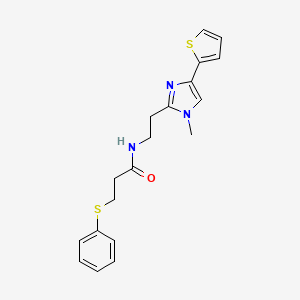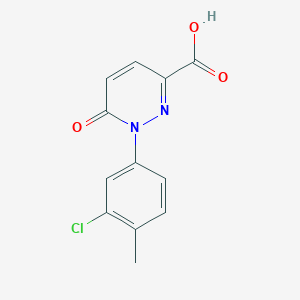
2-Bromo-1-(difluoromethyl)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-1-(difluoromethyl)-3-fluorobenzene” is a chemical compound with the empirical formula C7H5BrF2 . It is a part of the Thermo Scientific Chemicals product portfolio .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers, has been synthesized through a base-mediated reaction between phenols and halothane . This method is efficient and convenient, exhibiting a broad reaction scope, simple operation, and does not require any expensive transition-metal catalyst or highly toxic or corrosive reagents .Molecular Structure Analysis
The molecular weight of “this compound” is 207.02 g/mol . The InChI key is WAJOYKZVIXCVTR-UHFFFAOYSA-N . Further structural analysis would require more specific data or computational chemistry methods such as ab initio HF and Density Functional Theory (B3LYP) calculations .Physical and Chemical Properties Analysis
“this compound” is a liquid with a refractive index of 1.495 and a density of 1.711 g/mL at 25 °C .Scientific Research Applications
Organometallic Chemistry and Catalysis
Organometallic Chemistry Using Partially Fluorinated Benzenes : Fluorobenzenes, including 2-Bromo-1-(difluoromethyl)-3-fluorobenzene, are increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. The fluorine substituents alter electron density distribution, enabling these compounds to act as non-coordinating solvents or easily displaced ligands. This property facilitates their use in well-defined complex formation with metal centres and in C-H and C-F bond activation reactions, crucial for organic synthesis and catalysis (Pike, Crimmin, & Chaplin, 2017).
Coordination Chemistry
Coordination Chemistry of Fluorocarbons : The study of difluoro-m-cyclophane-based fluorocryptands and their interaction with Group I and II metal ions highlights the significant role of fluorinated compounds in coordination chemistry. These interactions are marked by shifts in NMR resonances and coupling constants, indicating strong interactions between the fluorine atoms and metal ions. This research underscores the potential of fluorinated benzenes, such as this compound, in developing new materials with unique electronic properties (Plenio, Hermann, & Diodone, 1997).
Synthesis and Chemical Transformations
Synthesis of N‐(3‐[18F]Fluoropropyl)‐2β‐carbomethoxy‐3β‐(4‐iodophenyl)nortropane : The fluorination techniques utilizing compounds similar to this compound are integral in synthesizing radiolabeled compounds for PET imaging. This showcases the role of such fluorinated benzene derivatives in medicinal chemistry, particularly in developing diagnostic tools (Klok, Klein, Herscheid, & Windhorst, 2006).
Electrophilic Ipso Substitution of Trimethylsilyl Groups in Fluorobenzenes : The study demonstrates the utility of fluorobenzenes in organic synthesis, where bromodesilylation of difluorophenyltrimethylsilanes to bromodifluorobenzenes was achieved. This research highlights the versatility of fluorobenzenes in generating complex molecules through selective substitution reactions, essential for pharmaceutical and material science applications (Coe, Stuart, & Moody, 1998).
Safety and Hazards
The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin burns, eye damage, and respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
Properties
IUPAC Name |
2-bromo-1-(difluoromethyl)-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIPPFBRTQDCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[7-(acetylsulfamoyl)-9-oxofluoren-2-yl]sulfonylacetamide](/img/structure/B2750611.png)

![(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2750613.png)
![N-cyclohexyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2750616.png)
![ethyl 2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2750618.png)

![methyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2750620.png)
![N-[(2-methoxyphenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2750623.png)

![3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B2750628.png)

![N~6~-cycloheptyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2750632.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] propanoate](/img/structure/B2750634.png)
